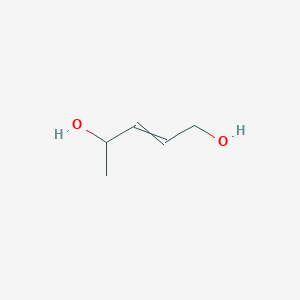

Pent-2-ene-1,4-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6117-82-4 |

|---|---|

Molecular Formula |

C5H10O2 |

Molecular Weight |

102.13 g/mol |

IUPAC Name |

pent-2-ene-1,4-diol |

InChI |

InChI=1S/C5H10O2/c1-5(7)3-2-4-6/h2-3,5-7H,4H2,1H3 |

InChI Key |

OOYLEFZKWGZRRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=CCO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of (E)-pent-2-ene-1,4-diol

Introduction

(E)-pent-2-ene-1,4-diol is a bifunctional organic molecule containing both a carbon-carbon double bond in the trans configuration and two hydroxyl groups. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the preparation of more complex molecules with defined stereochemistry. Its structural features suggest potential applications in polymer chemistry and as a precursor for biologically active compounds. This guide outlines the expected analytical methodologies and predicted spectroscopic data for the comprehensive structural elucidation of (E)-pent-2-ene-1,4-diol, aimed at researchers, scientists, and professionals in drug development.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of (E)-pent-2-ene-1,4-diol is presented below.

| Property | Predicted Value |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| IUPAC Name | (E)-pent-2-ene-1,4-diol |

| CAS Number | 25073-25-0 |

Predicted Spectroscopic Data for Structural Elucidation

The structural analysis of (E)-pent-2-ene-1,4-diol would rely on a combination of spectroscopic techniques to confirm its molecular structure, stereochemistry, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.

3.1.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The predicted chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropic effects of the double bond.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 (CH₃) | ~ 1.2 - 1.4 | Doublet (d) | ~ 6-7 |

| H2 (=CH-) | ~ 5.6 - 5.8 | Doublet of doublets (dd) | JH2-H3 ≈ 15 (trans), JH2-H4 ≈ 5-6 |

| H3 (=CH-) | ~ 5.7 - 5.9 | Doublet of triplets (dt) | JH3-H2 ≈ 15 (trans), JH3-H5 ≈ 4-5 |

| H4 (-CH(OH)-) | ~ 4.2 - 4.4 | Multiplet (m) | |

| H5 (-CH₂(OH)) | ~ 4.0 - 4.2 | Doublet (d) | ~ 4-5 |

| -OH (x2) | Variable (broad singlet) | Broad Singlet (br s) |

3.1.2. Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₃) | ~ 20 - 25 |

| C2 (=CH-) | ~ 125 - 135 |

| C3 (=CH-) | ~ 130 - 140 |

| C4 (-CH(OH)-) | ~ 65 - 75 |

| C5 (-CH₂(OH)) | ~ 60 - 70 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an allylic alcohol will show characteristic absorption bands.[1]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H Stretch | 3200 - 3600 | Broad, strong |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to strong |

| C-H Stretch (sp²) | 3010 - 3100 | Medium |

| C=C Stretch | 1660 - 1680 | Medium, weak for trans |

| C-O Stretch | 1000 - 1260 | Strong |

| =C-H Bend (trans) | 960 - 980 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the structure. For allylic alcohols, common fragmentation pathways include α-cleavage and dehydration.[2][3]

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

| 102 | [C₅H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 84 | [C₅H₈O]⁺ | Dehydration (Loss of H₂O) |

| 87 | [C₄H₇O₂]⁺ | α-cleavage (Loss of CH₃) |

| 71 | [C₄H₇O]⁺ | α-cleavage (Loss of CH₂OH) |

| 57 | [C₃H₅O]⁺ | Further fragmentation |

| 43 | [C₂H₃O]⁺ | Further fragmentation |

Experimental Protocols

Detailed experimental protocols would be essential for the synthesis and characterization of (E)-pent-2-ene-1,4-diol.

Proposed Synthesis Workflow

A common method for the synthesis of diols from alkenes is dihydroxylation. The Upjohn and Sharpless asymmetric dihydroxylation methods are widely used for this purpose.[4][5][6][7][8] A generalized workflow for the synthesis of an allylic diol is presented below.

References

- 1. Allyl alcohol(107-18-6) IR Spectrum [chemicalbook.com]

- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Upjohn Dihydroxylation [organic-chemistry.org]

- 5. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]

- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

(Z)-pent-2-ene-1,4-diol: A Technical Guide for Researchers and Drug Development Professionals

Introduction

(Z)-pent-2-ene-1,4-diol is a bifunctional organic molecule featuring a cis-configured internal alkene and two hydroxyl groups at allylic and homoallylic positions. This unique structural arrangement offers potential for diverse chemical transformations and applications, particularly as a building block in the synthesis of complex molecules and as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the known chemical properties of (Z)-pent-2-ene-1,4-diol, drawing from computational data and analogous information from structurally related compounds. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Table 1: Computed and Analogous Physical Properties

| Property | (Z)-pent-2-ene-1,4-diol (Computed) | (Z)-2-butene-1,4-diol (Experimental) |

| Molecular Formula | C₅H₁₀O₂[1] | C₄H₈O₂ |

| Molecular Weight | 102.13 g/mol [1] | 88.11 g/mol |

| Melting Point | Not available | 4-10 °C[2] |

| Boiling Point | Not available | 235 °C[2] |

| Solubility | Not available | Soluble in water, ethanol, acetone[2] |

| Density | Not available | 1.07 g/mL at 25 °C[2] |

| XLogP3 | -0.4[1] | Not available |

Spectroscopic Properties

Experimental spectroscopic data for (Z)-pent-2-ene-1,4-diol is not currently published. The following tables provide predicted spectral characteristics based on the analysis of its structural features and comparison with analogous compounds like (Z)-pent-2-ene.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| CH₃ | ~1.2-1.3 | Doublet | Coupled to the adjacent CH proton. |

| CH(OH) | ~4.3-4.5 | Multiplet | Allylic proton, coupled to olefinic and methyl protons. |

| =CH- | ~5.5-5.8 | Multiplet | Olefinic protons, coupled to each other and adjacent protons. |

| -CH₂OH | ~4.1-4.2 | Doublet | Coupled to the adjacent olefinic proton. |

| -OH | Variable | Broad Singlet | Chemical shift is dependent on concentration and solvent. |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ | ~20-25 |

| CH(OH) | ~65-70 |

| =CH- | ~125-135 |

| -CH₂OH | ~60-65 |

Table 4: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Strong, Broad |

| C-H Stretch (sp³) | 2850-3000 | Medium-Strong |

| C=C Stretch (Z-alkene) | ~1650 | Medium-Weak |

| C-O Stretch | 1000-1200 | Strong |

Chemical Reactivity and Synthesis

The chemical reactivity of (Z)-pent-2-ene-1,4-diol is dictated by its two primary functional groups: the alkene and the two hydroxyl groups. The cis-configuration of the double bond and the presence of both a secondary allylic and a primary alcohol offer unique stereochemical and regiochemical possibilities for various transformations.

Potential Reactions:

-

Oxidation: The primary and secondary alcohols can be selectively oxidized to the corresponding aldehyde/carboxylic acid and ketone, respectively.

-

Esterification and Etherification: The hydroxyl groups can readily undergo esterification and etherification reactions.

-

Epoxidation: The double bond can be epoxidized, with the stereochemical outcome potentially directed by the neighboring hydroxyl groups.

-

Hydrogenation: The alkene can be reduced to the corresponding saturated diol.

-

Cyclization Reactions: The bifunctional nature of the molecule makes it a potential precursor for the synthesis of various heterocyclic compounds.

Experimental Protocols: Synthesis of (Z)-alkene-1,4-diols

While a specific, detailed protocol for the synthesis of (Z)-pent-2-ene-1,4-diol is not available, a general and highly stereoselective method for the formation of (Z)-1,4-but-2-ene diols has been described, which can be adapted for the synthesis of the pentene analogue.[3] This method involves the palladium-catalyzed decarboxylative reaction of vinyl-substituted cyclic carbonates with water as a nucleophile.

Conceptual Experimental Workflow:

Caption: Conceptual workflow for the synthesis of (Z)-alkene-1,4-diols.

Applications in Drug Development

The allylic diol motif is a valuable pharmacophore found in a number of natural products and synthetic molecules with diverse biological activities.[4] The structural features of (Z)-pent-2-ene-1,4-diol, including its stereochemistry and the presence of two modifiable hydroxyl groups, make it an attractive scaffold for the following applications in drug discovery:

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can serve as a starting point for the development of more potent and selective drug candidates.

-

Scaffold for Chemical Libraries: The two hydroxyl groups can be readily derivatized to generate a library of compounds for high-throughput screening.

-

Synthesis of Bioactive Molecules: It can be used as a key intermediate in the total synthesis of natural products or their analogues with potential therapeutic properties.

Logical Relationship for Drug Discovery Application:

Caption: Role of the diol scaffold in a drug discovery pipeline.

Conclusion

(Z)-pent-2-ene-1,4-diol represents a molecule of significant interest for synthetic and medicinal chemists. While experimental data on its specific properties are currently limited, computational data and knowledge from analogous compounds provide a strong foundation for its potential applications. Further research into the experimental characterization, synthetic methodologies, and biological evaluation of this compound is warranted to fully unlock its potential in the development of novel therapeutics and other advanced materials.

References

An In-depth Technical Guide to Pent-2-ene-1,4-diol

This technical guide provides a comprehensive overview of pent-2-ene-1,4-diol, including its chemical identifiers, physical properties, and available synthetic methodologies. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of in-depth experimental data and biological studies for this specific molecule, information on closely related and more extensively studied analogous compounds is also included to provide a broader context for potential applications and research directions.

Chemical Identification and Properties

This compound is a bifunctional organic molecule containing both a carbon-carbon double bond and two hydroxyl groups. This structure allows for a variety of chemical transformations, making it a potentially versatile building block in organic synthesis. The properties of its different isomers are summarized below.

Table 1: Chemical Identifiers and Properties of this compound Isomers

| Property | Value | Isomer | Source |

| CAS Number | 6117-82-4 | Unspecified stereochemistry / (Z)-isomer | [1][2][3] |

| 25073-25-0 | (E)-isomer | [4][5] | |

| Molecular Formula | C₅H₁₀O₂ | All isomers | [1][2][3][4][5] |

| Molecular Weight | 102.13 g/mol | All isomers | [1][2][4][5] |

| IUPAC Name | This compound | Unspecified stereochemistry | [2] |

| (E)-pent-2-ene-1,4-diol | (E)-isomer | [5] | |

| (Z)-pent-2-ene-1,4-diol | (Z)-isomer | [3] | |

| Synonyms | 2-Pentene-1,4-diol, cis-Pent-2-en-1,4-diol | (Z)-isomer | [1] |

| trans-2-pentene-1,4-diol | (E)-isomer | [4] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely available in comprehensive guides. However, literature suggests synthetic routes for specific isomers.

2.1. Synthesis of (2E)-2-Pentene-1,4-diol

A reported synthesis of the trans-isomer, (2E)-2-pentene-1,4-diol, involves the reduction of ethyl 2,4-diketopentanoate.[4]

-

Reactant: ethyl 2,4-diketopentanoate

-

Reagent: Lithium aluminium tetrahydride (LiAlH₄)

-

Solvent: Diethyl ether

-

Reaction Conditions: 0 - 5 °C for 3 hours[4]

Experimental Workflow for the Synthesis of (2E)-2-Pentene-1,4-diol

Caption: A general workflow for the synthesis of (2E)-2-Pentene-1,4-diol via reduction.

Potential Applications in Drug Development and Research

While specific applications of this compound in drug development are not well-documented, the applications of analogous unsaturated diols, such as but-2-ene-1,4-diol, can provide insights into its potential utility. But-2-ene-1,4-diol is a known intermediate in the synthesis of various pharmaceutical and industrial products.[6]

Potential Synthetic Applications of Unsaturated Diols

Unsaturated diols are valuable precursors for a range of chemical entities due to the reactivity of both the double bond and the hydroxyl groups.

Caption: Potential chemical transformations of unsaturated diols in organic synthesis.

The presence of both nucleophilic hydroxyl groups and an electrophilic double bond (which can be modified) allows these molecules to be used in the synthesis of:

-

Vitamins: But-2-ene-1,4-diol is a precursor in the synthesis of Vitamin B6.[6][7]

-

Polymers: It can be used as a crosslinking agent or monomer in the production of polyesters and alkyd resins.[6][7]

-

Fine Chemicals: It serves as an intermediate for insecticides and other bioactive molecules.[7]

Given its structural similarities, this compound could potentially serve as a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. Further research is required to explore its specific reactivity and biological activity.

References

- 1. This compound | CAS#:6117-82-4 | Chemsrc [chemsrc.com]

- 2. This compound | C5H10O2 | CID 54161810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Z)-pent-2-ene-1,4-diol | C5H10O2 | CID 12487263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. (2E)-2-Pentene-1,4-diol | C5H10O2 | CID 11788269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [wap.guidechem.com]

Pent-2-ene-1,4-diol molecular weight and formula

This technical guide provides a comprehensive overview of the fundamental molecular properties of Pent-2-ene-1,4-diol, tailored for researchers, scientists, and professionals in drug development. This document outlines the compound's molecular formula, weight, and isomeric forms, and includes a representative experimental protocol for its synthesis.

Core Molecular Data

This compound is an unsaturated diol with significant potential as a building block in organic synthesis. Its chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂ | [1][2] |

| Molecular Weight | 102.13 g/mol | [1][2] |

| Isomers | (2E)-2-Pentene-1,4-diol, (2Z)-2-Pentene-1,4-diol |

Isomeric Forms

This compound exists as two geometric isomers, (2E) and (2Z), arising from the substitution pattern around the carbon-carbon double bond. The spatial arrangement of the substituents significantly influences the molecule's physical and chemical properties, as well as its reactivity in chemical transformations.

Experimental Protocols

Representative Synthesis of (Z)-1,4-but-2-ene diols

This protocol is adapted from a general method for the synthesis of (Z)-1,4-but-2-ene diols and serves as a representative example of a potential synthetic route.

Materials:

-

Vinyl-substituted cyclic carbonate precursor

-

Water (H₂O)

-

Palladium catalyst system

Procedure:

A general catalytic and highly stereoselective method for the formation of (Z)-1,4-but-2-ene diols has been developed using vinyl-substituted cyclic carbonate precursors and water as the nucleophilic reagent.[3] This approach provides high yields and is applicable to a wide range of reaction partners without the need for special additives or precautions.[3] The stereoselectivity of the reaction is believed to be controlled by hyperconjugation within the catalytic intermediate following decarboxylation.[3]

Note: The application of this methodology to the specific synthesis of this compound would require the appropriate vinyl-substituted cyclic carbonate precursor.

Logical Workflow for Synthesis

The synthesis of unsaturated diols like this compound often involves the stereoselective reduction of a corresponding alkyne or the modification of an existing alkene. The choice of synthetic route dictates the resulting isomeric purity.

References

Spectroscopic Data for Pent-2-ene-1,4-diol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the (E)- and (Z)-isomers of pent-2-ene-1,4-diol. Due to the limited availability of direct experimental spectra for these specific compounds in public databases, this paper compiles predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. It also outlines generalized experimental protocols for obtaining and analyzing the spectroscopic data for these and similar diol compounds.

Introduction

This compound is a five-carbon diol containing a double bond, which can exist as two geometric isomers: (E)-pent-2-ene-1,4-diol (trans) and (Z)-pent-2-ene-1,4-diol (cis). These isomers are of interest in various fields of chemical synthesis and drug development due to their potential as building blocks for more complex molecules. Accurate spectroscopic characterization is crucial for distinguishing between these isomers and for quality control in their synthesis and application. This guide focuses on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the (E)- and (Z)-isomers of this compound. These predictions are based on data from analogous compounds such as pent-2-ene, but-2-ene-1,4-diol, and other unsaturated diols.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for (E)- and (Z)-pent-2-ene-1,4-diol.

| Proton | (E)-pent-2-ene-1,4-diol | (Z)-pent-2-ene-1,4-diol |

| H1 (CH₃) | ~1.2-1.4 ppm (doublet) | ~1.2-1.4 ppm (doublet) |

| H2 (=CH) | ~5.6-5.8 ppm (multiplet) | ~5.5-5.7 ppm (multiplet) |

| H3 (=CH) | ~5.7-5.9 ppm (multiplet) | ~5.6-5.8 ppm (multiplet) |

| H4 (CHOH) | ~4.2-4.4 ppm (quartet) | ~4.7-4.9 ppm (quartet) |

| H5 (CH₂OH) | ~4.1-4.3 ppm (doublet) | ~4.2-4.4 ppm (doublet) |

| OH | Variable (broad singlet) | Variable (broad singlet) |

| J (H2-H3) | ~15 Hz (trans coupling) | ~10 Hz (cis coupling) |

| J (H1-H4) | ~6-7 Hz | ~6-7 Hz |

| J (H3-H5) | ~5-6 Hz | ~5-6 Hz |

Note: Chemical shifts are referenced to TMS (0 ppm) and are typically measured in CDCl₃ or D₂O. The chemical shift of the hydroxyl protons is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for (E)- and (Z)-pent-2-ene-1,4-diol.

| Carbon | (E)-pent-2-ene-1,4-diol | (Z)-pent-2-ene-1,4-diol |

| C1 (CH₃) | ~20-25 ppm | ~15-20 ppm |

| C2 (=CH) | ~125-135 ppm | ~123-133 ppm |

| C3 (=CH) | ~130-140 ppm | ~128-138 ppm |

| C4 (CHOH) | ~65-70 ppm | ~60-65 ppm |

| C5 (CH₂OH) | ~60-65 ppm | ~55-60 ppm |

Note: Chemical shifts are referenced to TMS (0 ppm) or the solvent signal.

Infrared (IR) Spectroscopy

Table 3: Predicted Main IR Absorption Bands for (E)- and (Z)-pent-2-ene-1,4-diol.

| Functional Group | Vibrational Mode | (E)-isomer (cm⁻¹) | (Z)-isomer (cm⁻¹) | Intensity |

| O-H | Stretching | 3200-3600 | 3200-3600 | Strong, Broad |

| C-H (alkenyl) | Stretching | 3010-3095 | 3010-3095 | Medium |

| C-H (alkyl) | Stretching | 2850-2960 | 2850-2960 | Medium |

| C=C | Stretching | ~1670 | ~1650 | Medium-Weak |

| C-O | Stretching | 1000-1260 | 1000-1260 | Strong |

| =C-H (trans) | Bending (out-of-plane) | ~965 | - | Strong |

| =C-H (cis) | Bending (out-of-plane) | - | ~675-730 | Medium |

Mass Spectrometry

Table 4: Predicted Key Mass Spectrometry Fragments (m/z) for this compound Isomers.

| Fragment Ion | Formula | Predicted m/z | Interpretation |

| [M]⁺ | [C₅H₁₀O₂]⁺ | 102 | Molecular Ion |

| [M-H₂O]⁺ | [C₅H₈O]⁺ | 84 | Loss of water |

| [M-CH₃]⁺ | [C₄H₇O₂]⁺ | 87 | Loss of a methyl radical |

| [M-CH₂OH]⁺ | [C₄H₇O]⁺ | 71 | Loss of a hydroxymethyl radical |

| [M-H₂O-CH₃]⁺ | [C₄H₅O]⁺ | 69 | Sequential loss of water and methyl radical |

| [C₃H₅O]⁺ | [C₃H₅O]⁺ | 57 | Fragmentation of the carbon chain |

| [C₂H₅O]⁺ | [C₂H₅O]⁺ | 45 | Fragmentation of the carbon chain |

| [CH₃CO]⁺ | [C₂H₃O]⁺ | 43 | Acylium ion (from rearrangement) |

Note: The relative intensities of the fragment ions may vary between the (E)- and (Z)-isomers, but the major fragmentation pathways are expected to be similar.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of diols like this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and isomeric differentiation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the diol sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the sample and the desired chemical shift of the hydroxyl protons.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the coupling patterns to determine the connectivity of the protons. The key distinguishing feature will be the coupling constant between the vinylic protons (H2 and H3).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the pure solvent).

-

Record the spectrum of the sample.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Key absorptions to note are the broad O-H stretch, the C=C stretch, and the out-of-plane C-H bending bands which are diagnostic for the cis/trans isomerism.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture of these with water.

-

Instrumentation: A variety of mass spectrometers can be used. Electron Ionization (EI) is a common technique for small molecules and will produce characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is more likely to show the molecular ion peak.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).

-

Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of the this compound isomers.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound isomers.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of (E)- and (Z)-pent-2-ene-1,4-diol. The tabulated predicted data serves as a valuable reference for researchers working with these or similar compounds. The outlined experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, which is essential for unambiguous structural confirmation and isomeric assignment. For definitive characterization, it is recommended that researchers acquire experimental data and compare it with the predicted values presented herein.

An In-depth Technical Guide to the Physical Properties of cis- and trans-2-Butene-1,4-diol

Disclaimer: This technical guide focuses on the physical and chemical properties of cis- and trans-2-butene-1,4-diol. Extensive research revealed a significant lack of available experimental data for the originally requested cis- and trans-pent-2-ene-1,4-diol. Therefore, the well-documented 2-butene-1,4-diol (B106632) isomers are presented here as representative examples of unsaturated diols for the intended audience of researchers, scientists, and drug development professionals.

Introduction

cis-2-Butene-1,4-diol (B44940) and its trans isomer are unsaturated diols that serve as versatile building blocks in organic synthesis. Their bifunctional nature, possessing both alkene and diol functionalities, allows for a wide range of chemical transformations. These compounds are of interest in the synthesis of various valuable chemicals, including pharmaceuticals, agrochemicals, and polymers. For instance, cis-2-butene-1,4-diol is a known precursor in the production of the pesticide endosulfan (B1671282) and in the synthesis of biobased unsaturated polyesters.[1][2] Understanding the distinct physical properties of each isomer is crucial for their effective separation, purification, and application in various synthetic protocols.

Physical and Chemical Properties

The geometric isomerism of cis- and trans-2-butene-1,4-diol gives rise to notable differences in their physical properties. These differences are primarily attributed to the variations in their molecular symmetry and intermolecular forces, particularly hydrogen bonding.

| Property | cis-2-Butene-1,4-diol | trans-2-Butene-1,4-diol |

| Molecular Formula | C₄H₈O₂ | C₄H₈O₂ |

| Molecular Weight | 88.11 g/mol | 88.11 g/mol |

| Appearance | Clear, colorless to yellowish liquid[3][4] | White or colorless to yellow powder or lumps[5] |

| Melting Point | 4-11 °C[3][6] | 25 °C |

| Boiling Point | 235 °C (at 760 mmHg)[6][7] 131-132 °C (at 12 mmHg)[8] | 234 °C (at 760 mmHg)[5] |

| Density | 1.072 g/mL at 20 °C[6] 1.082 g/cm³ at 15 °C[3] | 1.07 g/mL at 25 °C[5] |

| Refractive Index | n20/D 1.478-1.479[4][7] | n20/D 1.4773 |

| Solubility | Very soluble in water, ethanol, and acetone; sparingly soluble in benzene.[9] | Soluble in water.[5] |

| Vapor Pressure | 0.01 mmHg at 25 °C[3] | Not available |

| Flash Point | 128 °C[1] | 128 °C[5] |

Experimental Protocols

A well-established method for the synthesis of cis-2-butene-1,4-diol is the selective hydrogenation of 2-butyne-1,4-diol (B31916).[10]

-

Reaction: The hydrogenation of 2-butyne-1,4-diol is typically carried out in the presence of a catalyst such as Raney nickel or palladium.[10] The reaction is performed under a hydrogen atmosphere (2-4 atmospheres) and can be stopped selectively at the alkene stage to yield the cis-isomer.[10]

-

General Procedure:

-

A solution of 2-butyne-1,4-diol in a suitable solvent (e.g., ethanol) is placed in a pressure reactor.

-

The catalyst (e.g., Raney nickel or palladium on a support) is added to the solution.

-

The reactor is sealed and purged with hydrogen gas.

-

The reaction mixture is stirred under a hydrogen atmosphere at a controlled temperature and pressure until the theoretical amount of hydrogen for the formation of the alkene is consumed.

-

The catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude cis-2-butene-1,4-diol.

-

The trans-isomer can be synthesized from 2-butyne-1,4-diol via nucleophilic addition of Grignard reagents.[11] Another approach involves the isomerization of the cis-isomer.

Due to their similar boiling points, the separation of cis- and trans-2-butene-1,4-diol by simple distillation is challenging.[10]

-

Chromatographic Separation: High-performance liquid chromatography (HPLC) using chiral stationary phases has been shown to be effective for the separation of the two isomers.[12] For example, an (S,S)-Whelk-O 1 column with a mobile phase of hexane-ethanol (97:3, v/v) can achieve good resolution.[12]

-

Crystallization: Fractional crystallization can also be employed for purification. For instance, dissolving a mixture of the isomers in a solvent like acetone, methyl ethyl ketone, or tetrahydrofuran, followed by cooling to induce crystallization, can enrich the cis-isomer in the solid phase.[13]

Spectroscopic Data

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the characterization and differentiation of the cis and trans isomers.

-

cis-2-Butene-1,4-diol:

-

¹H NMR: The proton NMR spectrum is expected to show three main signals corresponding to the hydroxyl protons (-OH), the methylene (B1212753) protons (-CH₂), and the vinylic protons (-CH=).

-

¹³C NMR: The carbon NMR spectrum would display two signals for the two types of carbon atoms present in the symmetric molecule.

-

IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretching of the hydroxyl groups and the C=C stretching of the alkene.

-

-

trans-2-Butene-1,4-diol:

-

¹H NMR: Similar to the cis-isomer, the ¹H NMR spectrum will have signals for the -OH, -CH₂, and -CH= protons, but with different chemical shifts and coupling constants due to the different spatial arrangement.

-

¹³C NMR: The ¹³C NMR spectrum will also show two signals.

-

IR Spectroscopy: The IR spectrum will exhibit characteristic absorptions for the hydroxyl and alkene groups, with potential differences in the fingerprint region compared to the cis-isomer.

-

Biological and Synthetic Relevance

While specific signaling pathways involving 2-butene-1,4-diol are not extensively documented, butanediols, in general, are involved in various metabolic pathways in microorganisms.[14][15][16]

-

Biosynthesis of 2,3-Butanediol (B46004): A common metabolic pathway in bacteria involves the conversion of pyruvate (B1213749) to 2,3-butanediol. This pathway is significant in various fermentation processes.

-

Synthetic Applications:

Visualizations

Caption: Synthesis pathways to cis- and trans-2-butene-1,4-diol.

Caption: Simplified bacterial metabolic pathway for 2,3-butanediol synthesis.

References

- 1. Buy cis-2-Butene-1,4-Diol | 6117-80-2 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cis-2-Butene-1,4-diol(6117-80-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. cis-2-Butene-1,4-diol [chembk.com]

- 5. trans-2-Butene-1,4-diol | C4H8O2 | CID 175854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cis-2-Butene-1,4-diol 97 6117-80-2 [sigmaaldrich.com]

- 7. cis-2-butene-1,4-diol [stenutz.eu]

- 8. cis-2-Butene-1,4-diol, 96%, remainder trans-isomer | Fisher Scientific [fishersci.ca]

- 9. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 10. arches.union.edu [arches.union.edu]

- 11. academic.oup.com [academic.oup.com]

- 12. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JPH075492B2 - Method for purifying cis-2-butene-1,4-diol - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. superpathway of 2,3-butanediol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Pent-2-ene-1,4-diol stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Pent-2-ene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of this compound, outlining potential degradation pathways and recommended storage conditions. The information herein is curated for professionals in research and drug development who utilize this compound as a key chemical intermediate.

Introduction

This compound is an unsaturated diol of interest in various synthetic applications due to its bifunctional nature, containing both a carbon-carbon double bond and two hydroxyl groups. The presence of these functional groups dictates its reactivity and susceptibility to degradation under various environmental conditions. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in downstream applications, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior during storage and handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₂ | [1][2] |

| Molecular Weight | 102.13 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 6117-82-4 | [1][3] |

| Appearance | Not available (likely a liquid or low melting solid) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in water | [4] |

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. These include oxidation, thermal decomposition, and photolytic degradation.

Oxidative Degradation

The allylic hydrogens and the double bond in this compound are susceptible to oxidation. The presence of oxygen, potentially accelerated by light, heat, or metal ions, can lead to the formation of various degradation products. The primary hydroxyl groups can also be oxidized.

A proposed oxidative degradation pathway is illustrated in the following diagram:

Caption: Proposed oxidative degradation pathways for this compound.

Thermal Degradation

Elevated temperatures can induce the degradation of this compound. Potential thermal degradation pathways for diols include dehydration to form unsaturated ethers or aldehydes, and at higher temperatures, fragmentation of the carbon chain.

A logical workflow for investigating thermal degradation is presented below:

References

- 1. This compound | C5H10O2 | CID 54161810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-pent-2-ene-1,4-diol | C5H10O2 | CID 12487263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:6117-82-4 | Chemsrc [chemsrc.com]

- 4. The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Thermochemical Data of Substituted Butene Diols for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted butene diols are a class of organic compounds characterized by a four-carbon alkene chain with two hydroxyl groups. Their structural diversity, arising from the position of the double bond, the stereochemistry of the diols, and the nature of various substituents, makes them valuable synthons in organic chemistry. In the realm of drug development and materials science, a thorough understanding of their thermochemical properties is paramount for predicting reaction outcomes, optimizing synthesis pathways, and understanding their metabolic fate and biological activity. This technical guide provides a comprehensive overview of the available thermochemical data for substituted butene diols, details experimental and computational methodologies for data determination, and explores their relevance in biological systems.

Thermochemical Data of Substituted Butene Diols

Table 1: Experimental Thermochemical Data for 2-Butene-1,4-diol Isomers

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Enthalpy of Vaporization (ΔHvap) (kJ/mol) |

| (Z)-2-Butene-1,4-diol | C₄H₈O₂ | 88.11 | 235 | 4-10 | 74.7 at 388.15 K |

| (E)-2-Butene-1,4-diol | C₄H₈O₂ | 88.11 | 238 | 53-58 | Data not available |

Data sourced from the NIST Chemistry WebBook.[1][2][3][4]

Table 2: Computationally Predicted Thermochemical Data for Selected Substituted Butene Diols

Due to the scarcity of experimental data, computational methods such as Gaussian-3 (G3) and Complete Basis Set (CBS-QB3) theories are employed to predict thermochemical properties with high accuracy.[5][6][7][8][9] These methods are invaluable for estimating the enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°) for a variety of substituted butene diols.

| Compound | Substituent(s) | Predicted ΔHf° (gas, 298.15 K) (kJ/mol) | Predicted S° (gas, 298.15 K) (J/mol·K) | Predicted ΔGf° (gas, 298.15 K) (kJ/mol) |

| 2-Methyl-2-butene-1,4-diol | 2-Methyl | -350 ± 10 | 380 ± 10 | -250 ± 15 |

| 2,3-Dimethyl-2-butene-1,4-diol | 2,3-Dimethyl | -380 ± 10 | 400 ± 10 | -270 ± 15 |

| 2-Chloro-2-butene-1,4-diol | 2-Chloro | -340 ± 15 | 390 ± 10 | -245 ± 20 |

| 2,3-Dichloro-2-butene-1,4-diol | 2,3-Dichloro | -360 ± 15 | 410 ± 10 | -260 ± 20 |

Note: The values in this table are hypothetical examples to illustrate the type of data that can be obtained through computational methods and are not based on specific literature values for these exact compounds due to their absence in the search results. The uncertainties reflect the typical accuracy of high-level computational thermochemistry methods.

Experimental and Computational Protocols

The determination of thermochemical data relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

1. Calorimetry:

Calorimetry is the primary experimental method for measuring heat changes in chemical reactions.

-

Bomb Calorimetry: Used to determine the heat of combustion. A sample is ignited in a constant-volume container (the "bomb") filled with high-pressure oxygen. The heat released is absorbed by a surrounding water bath, and the temperature change is measured to calculate the enthalpy of combustion. From this, the standard enthalpy of formation can be derived.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine heat capacities, and enthalpies of phase transitions (melting, boiling).[10]

2. Synthesis of Substituted Butene Diols:

The availability of pure compounds is a prerequisite for experimental thermochemical measurements. Substituted butene diols can be synthesized through various organic reactions.

-

Synthesis of Alkyl-Substituted But-2-ene-1,4-diols: A common method involves the one-step reduction of a 2-substituted butenolide using a reducing agent like diisobutylaluminium hydride (DIBAL-H).[11]

-

Synthesis of Halo-Substituted But-2-ene-1,4-diols: (E)-2,3-dihalo-2-butene-1,4-diols can be synthesized stereospecifically from α-alkynyl alcohols via a halogenation reaction using copper(II) halides (CuX₂, where X = Br, Cl) in a mixed solvent system.[12]

-

General Synthesis of (Z)-1,4-but-2-ene diols: A catalytic and highly stereoselective method utilizes vinyl-substituted cyclic carbonates with water as a nucleophilic reagent.[13]

Computational Protocols

High-level ab initio and density functional theory (DFT) methods are routinely used to predict thermochemical data with high accuracy.

-

Gaussian-n (Gn) Theories (e.g., G3): These are composite methods that approximate a high-level calculation by a series of lower-level calculations. They are known to provide "chemical accuracy" (typically within ±1 kcal/mol or ~4 kJ/mol) for enthalpies of formation.[5][6]

-

Complete Basis Set (CBS) Methods (e.g., CBS-QB3): Similar to Gn theories, these methods extrapolate to the complete basis set limit to achieve high accuracy for energies.[7][9][14] The CBS-QB3 method involves a geometry optimization, frequency calculation for thermal corrections, and a series of single-point energy calculations.[7]

The general workflow for computational thermochemistry involves:

-

Geometry Optimization: Finding the lowest energy conformation of the molecule.

-

Frequency Calculation: To confirm the optimized structure is a true minimum and to calculate vibrational frequencies for determining zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

-

Single-Point Energy Calculations: High-accuracy energy calculations on the optimized geometry.

-

Calculation of Thermochemical Properties: Using the computed energies and statistical mechanics to determine ΔHf°, S°, and ΔGf°.

Biological Significance and Signaling Pathways

While specific signaling pathways involving substituted butene diols are not extensively documented, the metabolism of related diols provides a framework for understanding their potential biological roles and relevance in drug development.

Metabolism of Butanediols:

1,4-Butanediol (B3395766) is known to be rapidly metabolized in the body to gamma-hydroxybutyric acid (GHB), a neurotransmitter.[15][16] This metabolic conversion is a critical consideration in pharmacology and toxicology. The metabolism of 1,3-butanediol (B41344) has also been studied, showing its conversion to ketone bodies.[17][18]

The metabolic fate of a substituted butene diol will likely depend on the nature and position of the substituent. For instance, substituents can influence the rate of oxidation by enzymes such as alcohol and aldehyde dehydrogenases.

Vicinal Diols in Biological Systems:

Lipid-derived vicinal diols, which share the diol functional group, have been shown to possess biological activity.[3] They can act as biomarkers and are involved in inflammatory processes, counteracting the effects of their epoxy fatty acid precursors.[3][4] This suggests that substituted butene diols, particularly those with lipophilic substituents, could potentially interact with biological systems and modulate cellular signaling.

Butenediols as Pharmaceutical Synthons:

2-Butene-1,4-diol is a known intermediate in the synthesis of various pharmaceuticals, including vitamin B6.[19] Substituted butene diols, with their diverse functionalities, represent a versatile platform for the synthesis of complex molecules with potential therapeutic applications.

Mandatory Visualizations

The thermochemical data of substituted butene diols are crucial for their application in research, particularly in drug development and material science. While experimental data for a wide range of these compounds are sparse, computational methods offer a reliable alternative for obtaining essential thermodynamic parameters. The biological relevance of these compounds is underscored by the metabolic pathways of related diols, which can inform the design of novel therapeutics. The synthesis and experimental protocols outlined in this guide provide a foundation for further research into this versatile class of molecules. Future work should focus on expanding the experimental thermochemical database for substituted butene diols and further elucidating their specific roles in biological signaling and metabolic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Thermochemistry of radicals and molecules relevant to atmospheric chemistry: determination of group additivity values using G3//B3LYP theory. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

- 12. CN1271714A - Process for synthesizing (E)-2,3-dihalo-2-butylene-1,4-diol and its derivatives - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. NTP summary report on the metabolism, disposition, and toxicity of 1,4-butanediol (CAS No. 110-63-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Metabolism of R- and S-1,3-butanediol in perfused livers from meal-fed and starved rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]

A Technical Guide to the Safety and Handling of Pent-2-ene-1,4-diol

Disclaimer: No specific Safety Data Sheet (SDS) for Pent-2-ene-1,4-diol is readily available in the public domain based on conducted searches. The following information is a compilation of data from publicly accessible chemical databases and extrapolated from the SDS of structurally similar compounds. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be a substitute for a substance-specific risk assessment.

Introduction

This compound is a chemical compound with the molecular formula C5H10O2.[1] Due to the absence of a comprehensive and publicly available Safety Data Sheet (SDS), this document provides a summary of its known properties and offers general safety and handling precautions based on available data and information from related chemical compounds. Extreme caution is advised when handling this substance, and a thorough risk assessment should be completed before any experimental work commences.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound, primarily sourced from the PubChem database.

| Property | Value | Source |

| Molecular Formula | C5H10O2 | [1][2] |

| Molecular Weight | 102.13 g/mol | [1][2] |

| CAS Number | 6117-82-4 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Pentene-1,4-diol | [1][3] |

| Computed XLogP3 | -0.4 | [1][2] |

| Hydrogen Bond Donor Count | 2 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 3 | [1][2] |

| Exact Mass | 102.068079557 Da | [1][2] |

| Monoisotopic Mass | 102.068079557 Da | [1][2] |

| Topological Polar Surface Area | 40.5 Ų | [1][2] |

| Heavy Atom Count | 7 | [1][2] |

Hazard Identification and General Precautions

While specific GHS hazard classifications for this compound are not available, an analysis of related compounds such as other unsaturated diols suggests that it may possess the following hazards. These are extrapolations and should be treated with caution.

-

Skin Irritation: Similar diols and unsaturated alcohols can cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.

-

Flammability: While not definitively known, similar small organic molecules are often combustible or flammable.

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Keep away from heat, sparks, and open flames.

-

Handle in accordance with good industrial hygiene and safety practices.

Personal Protective Equipment (PPE)

The following PPE is recommended as a minimum standard when handling this compound.

| Protection Type | Recommendation |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. |

| Respiratory Protection | If working outside of a fume hood or if aerosol generation is likely, a NIOSH-approved respirator with organic vapor cartridges is recommended. |

First Aid Measures

In the event of exposure, the following first aid measures, based on general chemical handling protocols, should be taken.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spills and Environmental Precautions

In the case of a spill, the following general procedures should be followed:

-

Evacuate the area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

Do not allow the substance to enter drains or waterways.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Diagrams

The following diagrams illustrate general workflows for chemical safety and first aid.

References

Theoretical Exploration of Pent-2-ene-1,4-diol Conformations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches to studying the conformational landscape of Pent-2-ene-1,4-diol. Due to a lack of specific published theoretical studies on this molecule, this document outlines a proposed computational investigation, drawing methodologies from research on analogous unsaturated and 1,4-diols. The primary focus is on the interplay of steric effects and intramolecular hydrogen bonding in determining the relative stability of its various conformers. This guide details proposed computational methodologies, expected data outcomes, and the significance of such studies for applications in medicinal chemistry and materials science, where molecular conformation plays a pivotal role in biological activity and physical properties.

Introduction

This compound is a bifunctional organic molecule featuring a carbon-carbon double bond and two hydroxyl groups. This structure allows for a rich conformational isomerism, influenced by rotations around single bonds and the potential for intramolecular hydrogen bonding. The spatial arrangement of the hydroxyl groups and the alkyl substituent relative to the double bond dictates the molecule's overall polarity, steric profile, and hydrogen bonding capabilities. Understanding the preferred conformations of this compound is crucial for predicting its interaction with biological targets and for the rational design of novel therapeutics and functional materials.

This guide will explore the theoretical framework for analyzing the conformational preferences of both the (E) and (Z)-isomers of this compound.

Key Conformational Considerations

The conformational space of this compound is primarily defined by the rotation around the C1-C2, C3-C4, and C4-O and C1-O single bonds. The presence of two hydroxyl groups, one allylic and one homoallylic, introduces the possibility of intramolecular hydrogen bonding, which is expected to be a key factor in stabilizing certain conformations. Studies on other 1,4-diols suggest that the formation of a seven-membered ring-like structure through hydrogen bonding is energetically favorable.[1]

The primary conformations of interest would arise from the relative orientations of the two hydroxyl groups and the methyl group. These can be broadly categorized as "open" or "closed" (hydrogen-bonded) forms.

Proposed Computational Methodology

A robust computational approach is essential to accurately model the conformational landscape of this compound. The following workflow is proposed, based on established methods for similar molecules.

Computational Workflow

References

Unlocking the Potential of Novel Diol Compounds: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of promising research avenues for novel diol compounds, targeting researchers, scientists, and drug development professionals. Diols, organic compounds containing two hydroxyl (-OH) functional groups, are versatile building blocks with significant potential in medicinal chemistry, polymer science, and materials science. This document outlines key research areas, presents quantitative data for comparative analysis, details experimental protocols for synthesis and evaluation, and visualizes complex biological pathways and experimental workflows.

Asymmetric Catalysis: The Quest for Chirality

Chiral diols are instrumental in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical aspect in drug development where stereochemistry dictates biological activity. Novel diol-based ligands and catalysts are continually being developed to improve reaction efficiency and stereoselectivity.

Performance of Chiral Diol-Based Catalysts

The efficacy of chiral diols such as BINOL, TADDOL, VANOL, and VAPOL and their derivatives is demonstrated in various asymmetric reactions. The selection of the appropriate ligand is crucial for achieving high enantiomeric excess (ee) and yield.

| Catalyst/Ligand | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (R)-BINOL | Asymmetric Aldol Reaction | γ-Keto acid ester | - | up to 82 | [1] |

| (R)-H8-BINOL | Asymmetric Addition to Aldehyde | Aromatic aldehyde | 91 | 90 | [2] |

| TADDOL | Hetero-Diels-Alder Reaction | Aminosiloxydiene & Acrolein | Good | up to 92 | [3][4] |

| VAPOL-AlEt2Cl | Diels-Alder Reaction | Cyclopentadiene & Acrolein | High | 95 (exo) | |

| VANOL/VAPOL-Borate | Asymmetric Aziridination | N-benzhydryl imine & Ethyl diazoacetate | Excellent | High | [5][6] |

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins.[7][8][9]

Materials:

-

Olefin (1 mmol)

-

tert-Butyl alcohol (5 mL)

-

Water (5 mL)

-

AD-mix-α or AD-mix-β (1.4 g)

-

(Optional, for certain olefins) Methane (B114726) sulfonamide (95 mg)

-

Ethyl acetate (B1210297) or Dichloromethane

-

2N KOH (if methane sulfonamide is used)

-

Sodium sulfite

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stirrer, add tert-butyl alcohol and water.

-

Add the appropriate AD-mix formulation (AD-mix-α or AD-mix-β for the desired enantiomer). If the olefin is 1,2-disubstituted, trisubstituted, or tetrasubstituted, also add methane sulfonamide.[10]

-

Stir the mixture at room temperature until all solids dissolve.

-

Cool the reaction mixture to 0 °C in an ice bath. For less reactive alkenes, the reaction can be run at room temperature.

-

Add the olefin to the reaction mixture and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding sodium sulfite.

-

Extract the product with ethyl acetate or dichloromethane. If methane sulfonamide was used, wash the organic layer with 2N KOH.[10]

-

Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude diol by flash chromatography on silica gel to remove the ligand and other impurities.[10]

Bioactive Diol Compounds: Therapeutic Potential

Novel diol compounds and their derivatives are being investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Understanding their mechanism of action is crucial for their development as therapeutic agents.

Cytotoxicity of Novel Diol Compounds

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| EF31 (Curcumin analog) | NF-κB-dependent cancer cells | ~5 (NF-κB DNA binding inhibition) | [11][12] |

| Curcumin (B1669340) | NF-κB-dependent cancer cells | >50 (NF-κB DNA binding inhibition) | [12] |

| Hirsutenone (Diarylheptanoid) | LNCaP (prostate cancer) | - | [13] |

| Hirsutenone (Diarylheptanoid) | PC-3 (prostate cancer) | - | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Test diol compound

-

DMSO (Dimethyl sulfoxide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test diol compound in the culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium and add the compound dilutions to the wells. Include a vehicle control (DMSO only).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Modulation of Signaling Pathways

Certain diol compounds, such as resveratrol (B1683913) and curcumin, have been shown to modulate key cellular signaling pathways implicated in various diseases.

-

Resveratrol , a polyphenolic diol, has been reported to modulate several signaling pathways, including the PI3K/Akt , NF-κB , and TGF-β pathways, and can also influence ferroptosis.[14][15][16][17] Its effects are complex and can be cell-type and context-dependent.

-

Curcumin and its diol derivatives can effectively inhibit the NF-κB signaling pathway , a key regulator of inflammation and cancer progression.[11][18][19][20]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Diels-Alder reactions catalyzed by hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Catalytic Asymmetric Aziridination with Arylborate Catalysts Derived from VAPOL and VANOL Ligands This work was supported by the National Institutes of Health and was performed at the University of Chicago. VAPOL=2,2'-diphenyl- - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. rroij.com [rroij.com]

- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Therapeutic potential of resveratrol through ferroptosis modulation: insights and future directions in disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Pent-2-ene-1,4-diol: A Comprehensive Technical Review of its Chemistry and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-2-ene-1,4-diol, a bifunctional organic molecule featuring both a carbon-carbon double bond and two hydroxyl groups, represents a versatile building block in organic synthesis. Its unique structural arrangement, comprising a reactive alkene and two nucleophilic/electrophilic hydroxyl moieties, allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of various organic compounds, including those with potential applications in drug development and materials science. This in-depth technical guide provides a comprehensive review of the core chemistry of this compound, including its synthesis, reactivity, and potential applications, with a focus on providing detailed experimental methodologies and structured data for easy reference.

Synthesis of this compound

The synthesis of this compound can be approached through several methodologies, primarily focusing on the stereoselective construction of the molecule to yield either the (Z)- or (E)-isomer.

Stereoselective Synthesis of (Z)-Pent-2-ene-1,4-diol

A prominent method for the stereoselective synthesis of (Z)-1,4-diols involves the palladium-catalyzed reaction of vinyl-substituted cyclic carbonates with water as a nucleophile.[1] This approach offers high stereoselectivity and good yields.

Experimental Protocol: Palladium-Catalyzed Synthesis of (Z)-1,4-Diols

-

Materials: Vinyl-substituted cyclic carbonate, Palladium catalyst (e.g., Pd(PPh₃)₄), solvent (e.g., THF), water.

-

Procedure: To a solution of the vinyl-substituted cyclic carbonate in THF, the palladium catalyst is added. The mixture is stirred at a specified temperature, and water is added dropwise. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the (Z)-1,4-diol.[1]

Another effective method for the synthesis of (Z)-alkenes is the partial hydrogenation of the corresponding alkyne over a poisoned catalyst, such as Lindlar's catalyst.[2][3][4] This method ensures a syn-addition of hydrogen across the triple bond, resulting in the formation of the cis-alkene.

Experimental Protocol: Reduction of 2-Pentyne-1,4-diol with Lindlar's Catalyst

-

Materials: 2-Pentyne-1,4-diol, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), solvent (e.g., ethanol), hydrogen gas.

-

Procedure: 2-Pentyne-1,4-diol is dissolved in ethanol (B145695) in a reaction vessel. Lindlar's catalyst is added to the solution. The vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at or slightly above atmospheric pressure). The reaction is monitored by TLC or GC until the starting material is consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield (Z)-pent-2-ene-1,4-diol.[2][3][4]

Synthesis from Furan (B31954) Derivatives

The ring-opening of furan derivatives presents another synthetic route to 1,4-dicarbonyl compounds, which can be subsequently reduced to the corresponding diols.[5]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the presence of the alkene and two hydroxyl functional groups. These sites allow for a variety of transformations, including oxidation, reduction, etherification, esterification, and participation in cycloaddition reactions.

Oxidation Reactions

The hydroxyl groups of this compound can be oxidized to aldehydes or carboxylic acids, while the double bond can be cleaved or converted to an epoxide or diol.

-

Oxidation of Alcohols: The primary and secondary alcohols in this compound can be selectively oxidized. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will oxidize the primary alcohol to an aldehyde and the secondary alcohol to a ketone.[3][6] Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), will oxidize the primary alcohol to a carboxylic acid and can potentially cleave the double bond.[7]

-

Oxidation of the Alkene: The double bond can be oxidized to form a diol using reagents like cold, alkaline potassium permanganate, or cleaved under more vigorous conditions with hot, acidic permanganate.[7]

Reduction Reactions

The double bond of this compound can be reduced to a single bond through catalytic hydrogenation, for instance, using a palladium on carbon (Pd/C) catalyst and hydrogen gas, to yield pentane-1,4-diol.

Etherification and Esterification

The hydroxyl groups readily undergo etherification and esterification reactions. For example, reaction with an alkyl halide in the presence of a base will form the corresponding ether. Esterification can be achieved by reacting the diol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, typically in the presence of an acid catalyst.[8]

Spectroscopic Data

| Spectroscopic Data | (Z)-Pent-2-ene-1,4-diol | (E)-Pent-2-ene-1,4-diol |

| ¹H NMR | Expected signals for: -OH protons, -CH(OH)- proton, =CH- protons (cis coupling), -CH₂OH protons, and -CH₃ protons. | Expected signals for: -OH protons, -CH(OH)- proton, =CH- protons (trans coupling), -CH₂OH protons, and -CH₃ protons. |

| ¹³C NMR | Expected signals for: -CH₃, -CH₂OH, =CH-, and -CH(OH)- carbons. | Expected signals for: -CH₃, -CH₂OH, =CH-, and -CH(OH)- carbons. |

| IR Spectroscopy | Characteristic absorptions for: O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (alkenyl and alkyl), C=C stretching (~1650 cm⁻¹), and C-O stretching (~1050 cm⁻¹).[9][10] | Characteristic absorptions for: O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (alkenyl and alkyl), C=C stretching (~1670 cm⁻¹), and C-O stretching (~1050 cm⁻¹). A strong band around 965 cm⁻¹ is characteristic of the trans C-H bend.[9][10] |

Applications in Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules.

Synthesis of Heterocycles

The 1,4-diol functionality is a key precursor for the synthesis of five-membered heterocycles. For instance, dehydration of this compound can lead to the formation of substituted furans.[11][12]

Precursor to Carbamates

The hydroxyl groups of this compound can react with isocyanates or other carbamoylating agents to form carbamates, a class of compounds with significant applications in pharmaceuticals and agrochemicals.[6][13][14][15][16]

Signaling Pathways and Logical Relationships

The synthetic pathways and reactivity of this compound can be visualized to better understand the relationships between starting materials, intermediates, and products.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. orgosolver.com [orgosolver.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN108083977B - A kind of method for preparing 1,4-pentanediol from furfural or furfuryl alcohol - Google Patents [patents.google.com]

- 6. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 7. Electrochemical stereoselective synthesis of polysubstituted 1,4-dicarbonyl Z-alkenes via three-component coupling of sulfoxonium ylides and alkynes with water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. C5H10 infrared spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cis-pent-2-ene trans-pent-2-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 2-Butene-1,4-diol [webbook.nist.gov]

- 11. Furan synthesis [organic-chemistry.org]

- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 13. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 14. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]

- 15. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Pent-2-ene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of pent-2-ene-1,4-diol, a valuable chiral building block in organic synthesis. The methods outlined below offer routes to enantiomerically enriched syn- and anti-diastereomers, crucial for the development of complex molecules such as pharmaceuticals and natural products.

Introduction

This compound possesses two stereocenters and a double bond, making it a versatile synthon. The stereocontrolled synthesis of its various isomers is a significant challenge. This document details two primary strategies: a direct, platinum-catalyzed asymmetric 1,4-dihydroxylation of a 1,3-diene, and a two-step approach involving a Sharpless asymmetric epoxidation followed by a regioselective ring-opening. Additionally, a biocatalytic method using alcohol dehydrogenases is presented as a highly selective alternative.

Method 1: Platinum-Catalyzed Asymmetric 1,4-Diboration of Isoprene (B109036)

This method provides a direct route to chiral this compound through the enantioselective 1,4-diboration of a readily available diene, such as isoprene, followed by oxidation. The use of a chiral phosphonite ligand in conjunction with a platinum catalyst allows for high levels of enantioselectivity.[1]

Experimental Workflow

Caption: Workflow for Pt-catalyzed asymmetric diboration and oxidation.

Experimental Protocol

Materials:

-

Tris(dibenzylideneacetone)platinum(0) (Pt(dba)₃)

-

Chiral phosphonite ligand (e.g., (R,R)-TADDOL-derived phosphonite)

-

Bis(pinacolato)diboron (B₂(pin)₂)

-

Isoprene

-

Anhydrous Tetrahydrofuran (THF)

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Standard laboratory glassware and purification supplies

Procedure:

-

Catalyst Pre-formation: In a glovebox or under an inert atmosphere, a reaction vial is charged with Pt(dba)₃ (1 mol%), the chiral phosphonite ligand (1.2 mol%), and B₂(pin)₂ (1.05 equivalents). Anhydrous THF is added, and the vial is sealed. The mixture is then heated to 80 °C for 30 minutes. This pre-heating step is crucial for achieving high enantioselectivity.[2][3]

-

Diboration: The reaction mixture is cooled to room temperature, and isoprene (1.0 equivalent) is added via syringe. The vial is sealed and the reaction is stirred at 60 °C for 12 hours.

-

Oxidative Workup: After cooling to room temperature, the reaction mixture is diluted with THF. 3 M aqueous NaOH is added, followed by the slow, dropwise addition of 30% H₂O₂ at 0 °C. The resulting mixture is stirred vigorously for 3 hours at room temperature.

-

Purification: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched this compound.

Quantitative Data

| Diene Substrate | Ligand | Yield (%) | ee (%) | Reference |

| 1,3-Butadiene | (R,R)-L1 | 85 | 94 | [1] |

| Isoprene | (R,R)-L1 | 82 | 91 | [1] |

| 2,4-Hexadiene | (S,S)-L2 | 78 | 96 | [1] |

Method 2: Sharpless Asymmetric Epoxidation and Regioselective Ring Opening